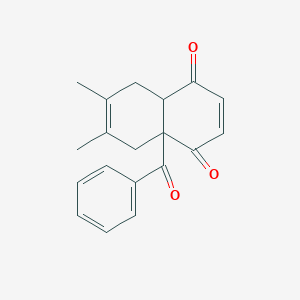
4a-Benzoyl-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-Benzoyl-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is a chemical compound with the molecular formula C19H18O3. This compound is known for its unique structure, which includes a benzoyl group and a tetrahydronaphthalene core. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Benzoyl-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4a-Benzoyl-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: Various substitution reactions can occur, particularly at the benzoyl group or the tetrahydronaphthalene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
4a-Benzoyl-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4a-Benzoyl-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4a-Benzoyl-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione include:
- 2-((4aS,8R,8aR)-4a,8-Dimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2-yl)propan-2-ol
- (4R,4aS,6S)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- ®-2-((4aS,8aR)-4a-Methyl-8-methylene-1,4,4a,5,6,7,8,8a-octahydronaphthalen-2-yl)propan-2-ol
Uniqueness
What sets this compound apart is its specific structural features, such as the benzoyl group and the tetrahydronaphthalene core, which confer unique chemical properties and reactivity patterns .
Properties
CAS No. |
110185-89-2 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
8a-benzoyl-6,7-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione |
InChI |
InChI=1S/C19H18O3/c1-12-10-15-16(20)8-9-17(21)19(15,11-13(12)2)18(22)14-6-4-3-5-7-14/h3-9,15H,10-11H2,1-2H3 |
InChI Key |
FAUCZOAUWFVEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2(C(C1)C(=O)C=CC2=O)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


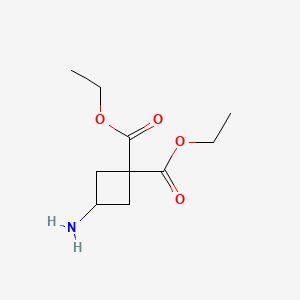
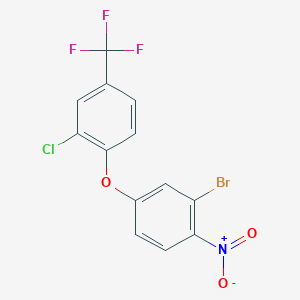

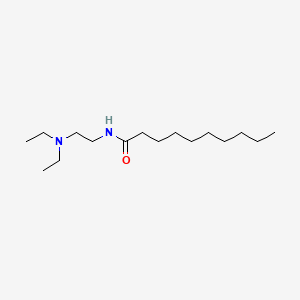

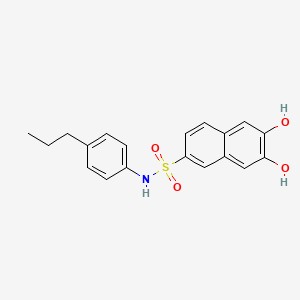

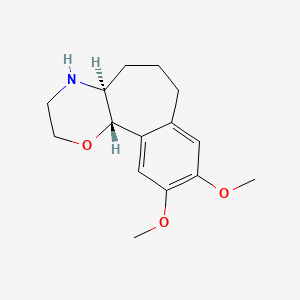


![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)
![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)


